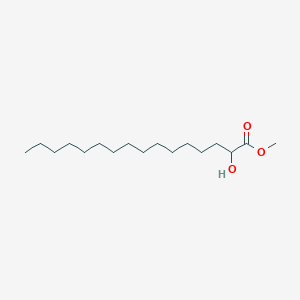

Methyl 2-hydroxyhexadecanoate

概述

描述

](1-金刚烷基苯氧基)乙酰基]氨基]苯甲酸酯,是一种抑制缺氧诱导因子 1α (HIF-1α) 和苹果酸脱氢酶 2 (MDH2) 的化合物。 它主要用于科学研究,以研究缺氧诱导因子的调节及其在各种生物过程中的作用 .

准备方法

合成路线和反应条件

LW 6 的合成涉及多个步骤,从制备苯甲酸酯核心结构开始。关键步骤包括:

苯甲酸酯核心的形成: 这涉及 4-羟基苯甲酸与适当试剂的反应,以引入必要的官能团。

金刚烷基的引入: 金刚烷基通过与三环[3.3.1.1]癸-1-基苯酚的反应引入。

工业生产方法

LW 6 的工业生产通常遵循类似的合成路线,但在更大规模上进行。该过程涉及优化反应条件,以最大限度地提高产率和纯度。 溶剂蒸发、结晶和色谱等技术用于纯化最终产物 .

化学反应分析

反应类型

LW 6 经历了几种类型的化学反应,包括:

氧化: LW 6 在特定条件下可以被氧化,形成各种氧化衍生物。

还原: 还原反应可以用来修饰苯甲酸酯核心上的官能团。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 卤代烷烃和酰氯等试剂用于取代反应

主要形成的产物

从这些反应中形成的主要产物包括 LW 6 的各种氧化、还原和取代衍生物。 这些衍生物通常用于研究该化合物的结构-活性关系 .

科学研究应用

Applications Overview

Methyl 2-hydroxyhexadecanoate has diverse applications, particularly in the fields of lipid science, pharmaceuticals, and biofuels. Below are the primary areas of application:

Lipid Science

This compound is utilized in lipid research due to its structural properties that mimic natural lipids. It serves as a model compound in studies related to:

- Fatty Acid Metabolism : Understanding how fatty acids are metabolized in biological systems.

- Lipid Extraction and Analysis : Used in methods for extracting and analyzing lipids from biological samples.

Pharmaceuticals

The compound is being explored for its potential therapeutic applications:

- Anti-inflammatory Agents : Research indicates that hydroxylated fatty acids can exhibit anti-inflammatory properties, making this compound a candidate for drug development targeting inflammatory diseases.

- Cytotoxicity Studies : Case studies have shown that derivatives of hydroxy fatty acids can possess cytotoxic effects against cancer cell lines, suggesting potential use in cancer therapies .

Biofuels

This compound is being investigated as a component of biodiesel:

- Fuel Properties : Its unique properties can enhance the performance of biodiesel blends, improving fuel stability and reducing emissions .

- Production Methods : Engineered microorganisms can produce methyl esters from renewable resources, contributing to sustainable biofuel production .

Data Tables

| Application Area | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduces inflammation | |

| Cytotoxicity | Inhibits cancer cell growth | |

| Lipid metabolism | Enhances understanding of lipid pathways |

Case Studies

- Cytotoxicity Against Cancer Cell Lines

- Biodiesel Production

- Lipid Extraction Techniques

作用机制

LW 6 通过抑制缺氧条件下缺氧诱导因子 1α (HIF-1α) 的积累来发挥作用。它通过冯·希佩尔-林道 (VHL) 蛋白依赖的蛋白酶体途径促进 HIF-1α 的降解。这种抑制导致 HIF-1α 靶基因(如血管内皮生长因子 (VEGF) 和促红细胞生成素 (EPO))的表达降低。 此外,LW 6 抑制苹果酸脱氢酶 2 (MDH2),影响线粒体呼吸和细胞代谢 .

相似化合物的比较

类似化合物

CAY 10585: 另一种具有类似性质和应用的缺氧诱导因子 1α 抑制剂。

BAY 87-2243: 一种抑制缺氧诱导因子 1α 的化合物,用于癌症研究。

PX-478: 一种具有潜在治疗应用的缺氧诱导因子 1α 抑制剂,用于癌症治疗 .

LW 6 的独特性

LW 6 在双重抑制缺氧诱导因子 1α 和苹果酸脱氢酶 2 方面是独一无二的。这种双重作用使其成为研究缺氧与细胞代谢相互作用的宝贵工具。 它抑制这两个靶标的能力为研究和潜在治疗用途提供了更广泛的应用范围 .

生物活性

Methyl 2-hydroxyhexadecanoate, also known as methyl 2-hydroxy palmitate, is a long-chain fatty acid methyl ester that has garnered attention due to its diverse biological activities. This compound is characterized by the presence of a hydroxyl group at the second carbon of the hexadecanoate chain, which contributes to its unique properties and potential applications in various fields, including medicine and biochemistry.

Chemical Structure and Properties

- Chemical Formula : CHO

- Molecular Weight : 286.46 g/mol

- IUPAC Name : this compound

- CAS Number : 543716

The structure of this compound includes a long hydrophobic carbon chain with a polar hydroxyl group, making it amphiphilic. This property allows it to interact with both hydrophilic and hydrophobic environments, which is crucial for its biological activity.

Antitumor Effects

Research has indicated that this compound exhibits significant antitumor properties. In studies involving various cancer cell lines, including MCF-7 (breast cancer) and Ehrlich tumor cells, this compound demonstrated cytotoxic effects. Specifically, it has been shown to inhibit cell proliferation and induce apoptosis in these cancer cell lines.

- Cytotoxicity : this compound has been reported to have an IC value comparable to standard chemotherapeutic agents, suggesting its potential as an anticancer agent .

Anti-inflammatory Properties

This compound also exhibits anti-inflammatory activities. It has been studied for its ability to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This property makes it a candidate for therapeutic applications in inflammatory diseases.

Antimicrobial Activity

This compound has shown promising antimicrobial effects against various pathogens. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, indicating its potential use in developing antimicrobial agents.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Cytotoxicity Study :

- Anti-inflammatory Mechanisms :

- Antimicrobial Efficacy :

Comparative Table of Biological Activities

属性

IUPAC Name |

methyl 2-hydroxyhexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(18)17(19)20-2/h16,18H,3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZITXGTIYKQBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337625 | |

| Record name | Methyl 2-hydroxyhexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16742-51-1 | |

| Record name | Methyl 2-hydroxyhexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。